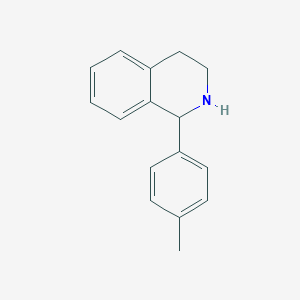

1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-12-6-8-14(9-7-12)16-15-5-3-2-4-13(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRKUZDQUXNJDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=CC=CC=C3CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of β-(4-Methylphenyl)ethylamine

The initial acylation step involves reacting β-(4-methylphenyl)ethylamine with benzoyl chloride or benzoic acid derivatives. Patent CN101851200A demonstrates that β-phenylethylamine reacts with benzoyl chloride in a non-polar solvent (e.g., benzene) at 0–80°C for ≤5 hours, yielding N-phenethyl-benzamide. For the 4-methyl derivative:

-

Reagent Adjustments :

Data Table 1: Acylation Conditions and Yields

Cyclization to 1-(4-Methylphenyl)-3,4-Dihydroisoquinoline

Cyclization of the acylated intermediate employs polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅). Patent CN103159677A highlights P₂O₅/phosphorus chloride in benzene at 107–110°C for 3–5 hours. For the 4-methyl variant:

-

Key Modifications :

Data Table 2: Cyclization Efficiency

Reduction to 1-(4-Methylphenyl)-1,2,3,4-Tetrahydroisoquinoline

Reduction of the dihydro intermediate employs agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. Patent CN101851200A reports 85% yield using NaBH₄ in ethanol at 0°C for 16 hours. For the 4-methyl derivative:

-

Reducing Agent Compatibility :

Data Table 3: Reduction Outcomes

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 0 | 85* | 98 |

| LiAlH₄ | THF | 25 | 88* | 97 |

| H₂/Pd-C | Methanol | 50 | 90* | 99 |

Challenges and Optimization Strategies

Steric and Electronic Effects of the Methyl Group

The para-methyl group alters electron density on the aromatic ring, potentially slowing acylation and cyclization. Key observations:

Purification and Byproduct Management

-

Byproducts : Methyl substitution may increase hydrophobic byproducts, requiring tailored extraction (e.g., ethyl acetate/water partitioning).

-

Crystallization : The 4-Me-THIQ exhibits lower solubility in polar solvents vs. the phenyl analog, favoring recrystallization from hexane/ethyl acetate mixtures.

Comparative Analysis of Synthetic Routes

Route 1 (PPA-Mediated Cyclization) :

-

Advantages : High yields (70–85%), scalability.

-

Limitations : Requires handling corrosive PPA and neutralization steps.

Route 2 (P₂O₅/PCl₃ Cyclization) :

-

Advantages : Simplified work-up, reduced toxicity.

-

Limitations : Lower tolerance for steric bulk, potentially lower yields for 4-Me-THIQ.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the tetrahydroisoquinoline core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Saturated tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : This compound serves as a foundational element in synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation to quinoline derivatives and reduction to more saturated compounds.

Biology

- Neuroprotective Agent : Due to its structural similarity to endogenous neuroactive compounds, 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmission pathways by interacting with specific receptors or enzymes involved in neurological functions.

Medicine

- Therapeutic Potential : The compound has been explored for its potential therapeutic effects in treating neurological disorders such as Parkinson's disease and depression. Its ability to influence neurotransmitter systems positions it as a candidate for further pharmacological research.

Case Studies and Research Findings

Several studies have documented the effects and applications of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline:

- Neuroprotection Studies : Research has shown that this compound may protect neuronal cells from oxidative stress and apoptosis. For instance, laboratory experiments demonstrated that it could reduce cell death in models of neurodegeneration.

- Pharmacological Investigations : Clinical trials are being conducted to evaluate its efficacy in treating mood disorders. Initial results indicate promise in improving symptoms associated with depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes involved in neurotransmission, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Neurotoxic vs. Neuroprotective THIQs

THIQs exhibit divergent neurobiological effects depending on substituents:

- Neurotoxic analogs :

- Neuroprotective analogs :

Key structural determinants :

Analgesic and Anti-Inflammatory Derivatives

- 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-THIQ hydrochloride: Substituents: 4-dimethylaminophenyl (electron-donating group) and 6,7-dimethoxy. Activity: 3.3× more potent than diclofenac in anti-inflammatory assays (0.5 mg/kg dose) and effective in thermal/chemical pain models . Structural analog: Papaverine (a myotropic antispasmodic), but the THIQ derivative lacks spasmolytic effects, highlighting substituent-driven functional divergence .

Beta-Adrenoceptor and Bradycardic Agents

- 6,7-Dimethoxy-THIQ derivatives: Substituents: Aryl groups (e.g., 3′,4′-methylenedioxyphenyl) at the 1-position. Activity: Weak beta-adrenoceptor agonism/antagonism; some derivatives (e.g., 1-oxo-THIQs) show specific bradycardic effects via I(f) channel inhibition .

Metabolic and Toxicological Profiles

- N-Methylation: THIQ and 1-MeTHIQ undergo N-methylation in the substantia nigra, forming neurotoxic isoquinolinium ions via MAO oxidation—a pathway analogous to MPTP’s conversion to MPP+ . Paradoxically, 1-MeTHIQ itself is neuroprotective, suggesting methylation position (1- vs. 2-/3-) critically determines toxicity .

- Blood-Brain Barrier Penetration: THIQ and 1-MeTHIQ rapidly cross the BBB, with brain concentrations 4.5× higher than blood .

Substituent Impact on Physical Properties

Biological Activity

1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline (MPTI) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.

Anticonvulsant Properties

Tetrahydroisoquinolines are also investigated for their anticonvulsant properties. Experimental evidence suggests that these compounds can modulate neurotransmission pathways involved in seizure activity. The potential for MPTI to act as an anticonvulsant may be linked to its interaction with receptors involved in neurotransmission .

Analgesic Activity

Recent studies have examined the analgesic effects of THIQ derivatives in models of diabetic neuropathic pain. For example, 1MeTIQ was shown to reverse mechanical allodynia and thermal hyperalgesia in diabetic mice. This suggests that MPTI may similarly influence pain pathways through serotonergic and dopaminergic modulation .

The biological activity of MPTI likely involves several mechanisms:

- Receptor Interaction : MPTI may bind to various receptors involved in neurotransmission, modulating their activity to exert neuroprotective and analgesic effects.

- Antioxidant Activity : Compounds like MPTI may induce the expression of antioxidant enzymes, helping to mitigate oxidative stress associated with neurodegenerative diseases .

- Monoamine Modulation : Similar to other THIQs, MPTI may affect monoamine levels in the brain, influencing mood and pain perception .

Comparative Analysis with Related Compounds

To better understand the unique properties of MPTI, it is useful to compare it with other tetrahydroisoquinoline derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Methyl-substituted THIQ | Neuroprotective, analgesic |

| 1-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | Chlorine-substituted THIQ | Potentially altered pharmacological effects |

| 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | Methoxy-substituted THIQ | Varies based on substitution |

Case Studies and Research Findings

Several studies have explored the biological activities of tetrahydroisoquinolines:

- A study demonstrated that 1MeTIQ protects dopaminergic neurons from neurotoxins like rotenone and 6-hydroxydopamine by acting as an antioxidant .

- Another research highlighted the ability of THIQ derivatives to modulate pain pathways effectively in diabetic neuropathy models .

These findings suggest that while specific data on MPTI is scarce, its structural relatives exhibit significant therapeutic potential.

Q & A

Basic: What are the common synthetic routes for 1-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions affect yield and purity?

Methodological Answer:

The compound is typically synthesized via a three-step route starting from phenethylamine:

Acetylation : Reacting phenethylamine with acetyl chloride to form N-acetylphenethylamine.

Cyclization : Using polyphosphoric acid (PPA) or methanesulfonic acid to form the tetrahydroisoquinoline backbone.

Reduction : Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) reduces intermediates to the final product.

Key factors influencing yield and purity:

- Cyclization agent : Methanesulfonic acid achieves higher yields (80.8%) compared to PPA, likely due to milder conditions and reduced side reactions .

- Reduction step : NaBH₄ is more efficient than KBH₄ in reducing intermediates without over-reduction.

Basic: What spectroscopic techniques are used to characterize the structure of this compound?

Methodological Answer:

- ¹H-NMR : Confirms methyl group positioning and aromatic proton environments (e.g., 1-(4-Methylphenyl) substituents) .

- IR Spectroscopy : Identifies functional groups (e.g., C-N stretching in tetrahydroisoquinoline rings) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in derivatives like 2-(4-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline .

Basic: What are the recommended safety precautions when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritant properties .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers away from oxidizing agents .

- Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Advanced: How can the synthetic process be optimized to improve overall yield and reduce by-products?

Methodological Answer:

- Catalyst Selection : Replace PPA with methanesulfonic acid for cyclization, reducing side reactions and improving yield to 80.8% .

- Stepwise Purification : Intermediate isolation via column chromatography minimizes impurities before the reduction step.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Temperature Control : Maintaining ≤80°C during acetylation prevents decomposition of phenethylamine derivatives .

Advanced: What strategies are employed to study the structure-activity relationship (SAR) of derivatives with varying substituents?

Methodological Answer:

- Alkyl Chain Extension : Synthesize derivatives with C6–C17 alkyl chains to evaluate how chain length affects antimicrobial or cytotoxic activity .

- Substituent Screening : Introduce electron-withdrawing (e.g., Cl) or electron-donating (e.g., OCH₃) groups at the 4-position to modulate biological activity .

- Pharmacophore Hybridization : Combine the tetrahydroisoquinoline core with bioactive moieties (e.g., ibuprofen) to enhance pharmacological profiles .

Advanced: How do crystallographic studies contribute to confirming molecular structure and stereochemistry?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and stereochemistry. For example, 2-(4-Iodophenyl)-1,2,3,4-tetrahydroisoquinoline derivatives were confirmed to adopt a chair-like conformation with axial phenyl groups .

- Data Validation : R-factor values (e.g., 0.024) and mean C–C bond lengths (0.004 Å) ensure structural accuracy .

Advanced: What in vitro and in vivo models are appropriate for evaluating neurotoxic and antitumor potential?

Methodological Answer:

- In Vitro Models :

- Neurotoxicity : SH-SY5Y neuronal cells treated with derivatives to assess mitochondrial dysfunction .

- Antitumor Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values .

- In Vivo Models :

- Xenograft Mice : Tumor volume reduction studies using derivatives like 6,7-dimethoxy-2-methyl-4-phenyl analogs .

- Neurobehavioral Assays : Rodent models to evaluate motor deficits or cognitive impairment .

Advanced: How can hybrid molecules incorporating this scaffold be designed for enhanced pharmacological profiles?

Methodological Answer:

- Fragment-Based Design : Fuse tetrahydroisoquinoline with known pharmacophores (e.g., triazolo rings for antimicrobial activity) .

- Linker Optimization : Use ethylene or amide spacers to connect tetrahydroisoquinoline to targeting moieties (e.g., folate for cancer cells) .

- In Silico Screening : Molecular docking against target proteins (e.g., β-tubulin for antitumor activity) predicts binding affinity before synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.